3,6-Dimethoxy-9H-xanthen-9-one

Beschreibung

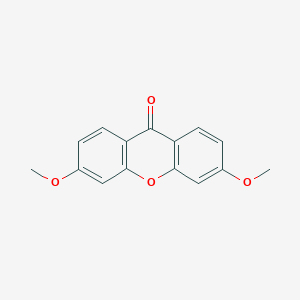

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSPYAXUNVJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethoxy-9H-xanthen-9-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethoxy-9H-xanthen-9-one, also known as 3,6-dimethoxyxanthone, is a key organic compound built upon a tricyclic aromatic xanthone (B1684191) framework. Xanthones are a class of oxygenated heterocyclic compounds widely found in nature and recognized for their stable structure and diverse pharmacological activities.[1] These activities include anti-tumor, antioxidant, anti-inflammatory, and anti-bacterial properties.[1][2] this compound itself serves as a crucial synthetic intermediate in the development of more complex molecules, such as fluorescein (B123965) derivatives for biochemical research and novel compounds with potential anticancer or acetylcholinesterase inhibitory activities.[3] This guide provides a detailed overview of its chemical structure, properties, and a well-documented experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

This compound is characterized by a dibenzo-γ-pyrone core with methoxy (B1213986) groups (-OCH₃) substituted at the C3 and C6 positions. This substitution pattern significantly influences its chemical properties and reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15007-07-5 | [3] |

| Molecular Formula | C₁₅H₁₂O₄ | [3][4] |

| Molecular Weight | 256.3 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 188-191 °C | [1] |

| Solubility | DMF: 1 mg/ml; DMSO: 2 mg/ml; Insoluble in Ethanol and PBS (pH 7.2) | [3] |

| UV Absorption (λmax) | 241, 307 nm | [3] |

| SMILES | O=C1C2=CC=C(C=C2OC3=CC(OC)=CC=C31)OC | [3] |

| InChI Key | XAXSPYAXUNVJBL-UHFFFAOYSA-N | [3] |

Experimental Protocols

The synthesis of this compound is efficiently achieved via a two-step process starting from 2,2',4,4'-tetrahydroxy-benzophenone.[1] The following protocols are based on established and optimized methodologies.

Step 1: Synthesis of 3,6-Dihydroxyxanthone (Intermediate 2)

This step involves a microwave-assisted annulation (ring-forming) reaction.

-

Materials:

-

2,2',4,4'-tetrahydroxy-benzophenone (Compound 1)

-

Sodium acetate (B1210297) (catalyst)

-

-

Protocol:

-

Combine 2,2',4,4'-tetrahydroxy-benzophenone and a catalytic amount of sodium acetate.

-

Subject the mixture to microwave irradiation at 200 °C for 30-40 minutes with a power of 150 W.[1] The reaction proceeds via a sodium acetate-catalyzed annulation.[1][2]

-

Monitor the reaction for completion.

-

Upon completion, the resulting product, 3,6-dihydroxyxanthone (Compound 2), is isolated. This procedure has reported yields of approximately 93% with over 99% purity.[1]

-

Step 2: Methylation to this compound (Compound 3)

This step converts the dihydroxy intermediate into the final dimethoxy product.

-

Materials:

-

3,6-dihydroxyxanthone (Compound 2)

-

Dimethyl sulfate (B86663) (DMS)

-

Anhydrous sodium carbonate

-

Acetone (B3395972) (anhydrous)

-

0.5 M aqueous ammonia (B1221849) solution (for quenching)

-

-

Protocol:

-

In a 150-mL 3-neck round-bottom flask, mix anhydrous sodium carbonate (3.30 g, 23.9 mmol) and 3,6-dihydroxyxanthone (0.84 g, 3.68 mmol) in 75 mL of acetone.[1]

-

Seal the reaction vessel, evacuate, and purge with nitrogen gas (N₂). Stir the mixture for 30 minutes at room temperature.[1]

-

Prepare a solution of dimethyl sulfate (6.3 mL) in acetone (23.7 mL) in a separate sealed flask, also under a nitrogen atmosphere.[1]

-

Add 30 mL of the DMS/acetone solution to the reaction mixture dropwise via syringe over one hour.[1]

-

Stir for an additional hour at 20 °C and then heat to reflux for 6 hours.[1] Protect the reaction from light to prevent photodegradation.[1]

-

Quench the reaction by cooling the flask to 0 °C and adding an excess of aqueous ammonia solution.[1]

-

The final product, this compound, can be isolated with reported yields of over 92-94% and purity greater than 99%.[1]

-

Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques, including ¹H NMR, FTIR, melting point analysis, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GCMS).[1][2]

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow of the two-step synthesis and subsequent analytical characterization.

Biological Activity and Applications

Xanthones as a class are of significant interest in pharmacology.[5] While this compound is primarily documented as a synthetic intermediate, it is a precursor to molecules with notable biological potential.[3] Research has shown it can be used to synthesize compounds that induce apoptosis in cancer cells.[6] Furthermore, the broader family of xanthone derivatives has been investigated for various therapeutic applications, including the development of p53-activating agents that can disrupt the MDM2-p53 protein-protein interaction, a key target in oncology.[7] The versatile xanthone scaffold continues to be a foundation for discovering new molecules with antitumor, antimicrobial, and neuroprotective activities.[7][8]

References

- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 2. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. 3,6-DIMETHOXYXANTHONE [chemicalbook.com]

- 5. redalyc.org [redalyc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,6-Dimethoxyxanthone: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 3,6-dimethoxyxanthone, a significant xanthone (B1684191) derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context for the characterization of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,6-dimethoxyxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For xanthone derivatives, ¹H and ¹³C NMR are routinely used to determine substitution patterns.[1][2]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Solvent |

| See specific literature | CD₂Cl₂ |

A study by Sebej et al. (2013) involved dissolving 50 mg of 3,6-dimethoxyxanthone in 2 g of CD₂Cl₂ to obtain the ¹H NMR spectrum, which was then compared with literature values.[3]

¹³C NMR (Carbon NMR) Data

The following table lists the ¹³C chemical shifts for 3,6-dimethoxyxanthone.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| Data available in database | - | CDCl₃ |

Data for the ¹³C NMR spectrum of 3,6-dimethoxyxanthone in CDCl₃ is available in spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[5][6] For xanthones, the characteristic carbonyl (C=O) stretch is a key diagnostic peak.[7]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1650 | C=O (carbonyl) stretch |

| Additional peaks | C-O, C-H, aromatic C=C |

The IR spectrum of xanthone derivatives typically shows a prominent peak for the carbonyl group around 1650 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[8] Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of natural products like xanthones.[9][10]

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.26 g/mol |

| Exact Mass | 256.073559 g/mol |

The molecular formula and weight for 3,6-dimethoxyxanthone have been established.[4] Characterization of the compound has been accomplished using techniques including GC-MS.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are representative protocols for the spectroscopic analysis of 3,6-dimethoxyxanthone.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified 3,6-dimethoxyxanthone. Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 3,6-dimethoxyxanthone sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal. Initiate the scan. The instrument will direct an IR beam through the crystal, and the sample will absorb specific frequencies of the evanescent wave.

-

Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transformation. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 3,6-dimethoxyxanthone (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[11] The solution must be free of any particulate matter; filtration may be necessary.

-

Instrument Setup: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a purified compound such as 3,6-dimethoxyxanthone.

References

- 1. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Experimental Design [web.mit.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. repo.unand.ac.id [repo.unand.ac.id]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical properties of 3,6-Dimethoxy-9H-xanthen-9-one (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dimethoxy-9H-xanthen-9-one, a key synthetic intermediate in the development of various bioactive compounds. The following sections detail its solubility and melting point, along with standardized experimental protocols for their determination.

Core Physical Properties

This compound is a xanthone (B1684191) derivative utilized in the synthesis of fluorescein (B123965) derivatives and molecules with potential anticancer and acetylcholinesterase inhibitory activities.[1] It typically presents as a crystalline solid, ranging in color from white to yellow, with a purity of ≥98%.[1]

Data Presentation: Quantitative Physical Properties

The table below summarizes the key physical and solubility data for this compound.

| Property | Value | Solvents/Conditions | Source |

| Molecular Formula | C₁₅H₁₂O₄ | - | [1] |

| Molecular Weight | 256.3 g/mol | - | [1] |

| Appearance | Crystalline Solid | - | [1] |

| Purity | ≥98% | - | [1] |

| Melting Point | Undetermined | - | A definitive, experimentally verified melting point is not consistently reported in publicly available literature. |

| Solubility | 1 mg/mL | Dimethylformamide (DMF) | [1] |

| 2 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | [1] | |

| Insoluble | Ethanol | [1] | |

| Insoluble | Phosphate-Buffered Saline (PBS, pH 7.2) | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Solubility

This protocol describes a standardized method to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the same solvent to a concentration within the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Calculation: Determine the concentration of the dissolved solid using a pre-established calibration curve. The solubility is then calculated back to the original undiluted sample and expressed in mg/mL.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of this compound using a standard melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

-

Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.

Visualizations: Synthetic Pathways

As a synthetic intermediate, this compound is a precursor in multi-step synthetic pathways. The following diagrams illustrate its role in the synthesis of target molecules.

Caption: Synthesis of Fluorescein Derivatives.

Caption: Synthesis of Acetylcholinesterase Inhibitors.

References

Synthesis of 3,6-Dimethoxy-9H-xanthen-9-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethoxy-9H-xanthen-9-one, a valuable scaffold in medicinal chemistry and materials science. This document details the most common and efficient synthetic routes from basic precursors, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of methoxy (B1213986) groups on the xanthone (B1684191) core, as seen in this compound, plays a crucial role in its biological function and application as a synthetic intermediate. This guide focuses on the practical synthesis of this target molecule, providing researchers with the necessary information for its preparation in a laboratory setting.

Primary Synthetic Route: A Two-Step Approach

The most widely adopted and efficient synthesis of this compound involves a two-step process. The first step is the formation of the key intermediate, 3,6-dihydroxyxanthone, followed by a methylation reaction to yield the final product.

Step 1: Synthesis of 3,6-Dihydroxyxanthone

The precursor, 3,6-dihydroxyxanthone, is synthesized via the cyclization of 2,2',4,4'-tetrahydroxybenzophenone (B1218759). This intramolecular condensation can be achieved through thermal methods or microwave-assisted organic synthesis (MAOS), with the latter often providing higher yields and shorter reaction times.

Step 2: Methylation of 3,6-Dihydroxyxanthone

The hydroxyl groups of 3,6-dihydroxyxanthone are then methylated using a suitable methylating agent, most commonly dimethyl sulfate (B86663) (DMS), in the presence of a weak base like sodium carbonate or potassium carbonate.

Quantitative Data Summary

The following tables summarize the quantitative data for the primary two-step synthesis of this compound.

Table 1: Synthesis of 3,6-Dihydroxyxanthone

| Method | Precursor | Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |

| Microwave-Assisted | 2,2',4,4'-Tetrahydroxybenzophenone | Sodium acetate, 200 °C, 150 W | 30-40 min | 93 | >99 | [1] |

| Thermal | 2,2',4,4'-Tetrahydroxybenzophenone | Water, 195-200 °C (pressure tube) | 4 hours | 90.4 | Not specified | [2] |

| Thermal (Autoclave) | 2,2',4,4'-Tetrahydroxybenzophenone | Water, 200 °C | 24 hours | 88 | Not specified | [3] |

Table 2: Synthesis of this compound

| Precursor | Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |

| 3,6-Dihydroxyxanthone | Dimethyl sulfate, Sodium carbonate, Acetone (B3395972) (reflux) | 6 hours | 94 | >99 | [1] |

Detailed Experimental Protocols

Synthesis of 3,6-Dihydroxyxanthone (Microwave-Assisted Method)

Materials:

-

2,2',4,4'-Tetrahydroxybenzophenone

-

Sodium acetate

-

Microwave synthesis reactor

-

High-performance liquid chromatography (HPLC) for purity analysis

Procedure:

-

In a microwave reactor vessel, combine 2,2',4,4'-tetrahydroxybenzophenone and a catalytic amount of sodium acetate.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 200 °C for 30-40 minutes with a power of 150 W, maintaining a pressure of approximately 30 bar.[1]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The crude product can be purified by recrystallization to afford 3,6-dihydroxyxanthone.

-

Analyze the purity of the final product using HPLC. A yield of over 93% with a purity of 99% can be expected.[1]

Synthesis of this compound

Materials:

-

3,6-Dihydroxyxanthone (0.84 g, 3.68 mmol)

-

Anhydrous sodium carbonate (3.30 g, 23.9 mmol)

-

Dimethyl sulfate (DMS) (6.3 mL)

-

Acetone (100 mL total)

-

Three-neck round-bottom flask (150 mL)

-

Reflux condenser

-

Syringe

-

0.5 M aqueous ammonia (B1221849) solution

-

Distilled water

Procedure:

-

In a 150-mL three-neck round-bottom flask, combine 3,6-dihydroxyxanthone (0.84 g) and anhydrous sodium carbonate (3.30 g) in 75 mL of acetone.[4]

-

Seal the flask, evacuate, and purge with nitrogen gas.

-

Stir the mixture for 30 minutes at room temperature.[4]

-

In a separate sealed 50-mL volumetric flask, prepare a solution of dimethyl sulfate (6.3 mL) in acetone (23.7 mL). Evacuate and purge this flask with nitrogen gas.[4]

-

Add the DMS/acetone solution dropwise to the reaction mixture via syringe over a period of one hour.[4]

-

Stir the reaction mixture for an additional hour at 20 °C.[4]

-

Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Quench the reaction by the dropwise addition of 15 mL of 0.5 M aqueous ammonia solution.[4]

-

Stir the mixture for an additional hour at 20 °C. To minimize potential photodegradation of the product, it is advisable to protect the reaction vessel from light.[4]

-

Add 100 mL of distilled water to precipitate the product.

-

Collect the white precipitate by filtration and wash it three times with 10 mL of distilled water.[4]

-

The resulting this compound can be obtained in over 92% yield with a purity of greater than 99%.[1]

Alternative Synthetic Routes

While the two-step method described above is highly efficient, other classical methods for xanthone synthesis, such as the Ullmann condensation and Friedel-Crafts acylation, can also be employed. These routes offer alternative strategies depending on the availability of starting materials.

Ullmann Condensation Approach

The Ullmann condensation provides a reliable method for the formation of the diaryl ether linkage, which is a key step in constructing the xanthone scaffold. This approach typically involves two main steps:

-

Formation of a 2-aryloxybenzoic acid: A copper-catalyzed coupling of an ortho-halobenzoic acid with a phenol (B47542) derivative. For the synthesis of a precursor to this compound, this would involve reacting a 2-halobenzoic acid with 1,3-dimethoxybenzene (B93181).

-

Intramolecular Cyclization: The resulting 2-aryloxybenzoic acid is then cyclized under acidic conditions to form the xanthone ring system.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is another classical method for synthesizing the benzophenone (B1666685) intermediate required for xanthone formation. This involves the acylation of an aromatic ring with a benzoyl chloride or benzoic acid derivative in the presence of a Lewis acid catalyst. For the synthesis of a precursor to this compound, one could envision the acylation of 1,3-dimethoxybenzene with a suitably substituted benzoic acid derivative. The resulting benzophenone can then be cyclized as described in the primary synthetic route.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

References

The Synthetic Versatility of 3,6-Dimethoxy-9H-xanthen-9-one: An In-depth Technical Guide

Introduction

3,6-Dimethoxy-9H-xanthen-9-one, also known as 3,6-dimethoxyxanthone, is a key heterocyclic compound featuring a dibenzo-γ-pyrone scaffold.[1] Its rigid, planar structure and the electronic properties conferred by the methoxy (B1213986) groups make it a highly valuable and versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and diagnostics.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its application as a precursor in the synthesis of various functional molecules, with a particular focus on anticancer agents, acetylcholinesterase inhibitors, and fluorescent dyes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging this important synthetic building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15007-07-5 | [2] |

| Molecular Formula | C₁₅H₁₂O₄ | [2] |

| Molecular Weight | 256.3 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 1 mg/mL, DMSO: 2 mg/mL | [2] |

| Ethanol: Insoluble, PBS (pH 7.2): Insoluble | [2] | |

| λmax | 241, 307 nm | [2] |

| SMILES | O=C1C2=CC=C(C=C2OC3=CC(OC)=CC=C31)OC | [2] |

| InChI Key | XAXSPYAXUNVJBL-UHFFFAOYSA-N | [2] |

Applications as a Synthetic Intermediate

The this compound scaffold is a privileged structure in drug discovery and materials science. The methoxy groups at the 3 and 6 positions are particularly amenable to demethylation, yielding the corresponding dihydroxy derivative. This transformation unlocks a plethora of synthetic possibilities, as the resulting hydroxyl groups can be further functionalized to introduce diverse side chains, thereby modulating the biological activity or physical properties of the final compounds.

Synthesis of Anticancer Agents

The xanthone (B1684191) core is a prominent feature in a variety of natural products with potent anticancer activity. Synthetic derivatives of this compound have been extensively explored as novel anticancer drug candidates. A common synthetic strategy involves the initial demethylation of the starting material to 3,6-dihydroxy-9H-xanthen-9-one, followed by the introduction of various side chains to enhance cytotoxic activity against cancer cell lines.

The following diagram illustrates a typical synthetic workflow for the preparation of anticancer agents starting from this compound.

Caption: Synthetic workflow for anticancer agents.

This protocol is adapted from the work of Liu et al. (2016) and outlines the general procedure for synthesizing anticancer xanthone derivatives.

Step 1: Demethylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add a solution of boron tribromide (BBr₃, 3.0 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dihydroxy-9H-xanthen-9-one.

Step 2: Alkylation of 3,6-Dihydroxy-9H-xanthen-9-one

-

To a solution of 3,6-dihydroxy-9H-xanthen-9-one (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq) and the desired substituted alkyl halide (e.g., ethyl bromoacetate, 2.2 eq).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,6-disubstituted xanthone derivative.

The following table summarizes the in vitro anticancer activity of a potent xanthone derivative synthesized via the described route.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| XD8 | MDA-MB-231 (Breast Cancer) | 8.06 | [4] |

| PC-3 (Prostate Cancer) | 6.18 | [4] | |

| A549 (Lung Cancer) | 4.59 | [4] | |

| AsPC-1 (Pancreatic Cancer) | 4.76 | [4] | |

| HCT116 (Colon Cancer) | 6.09 | [4] |

XD8 refers to a specific 3,6-disubstituted aminocarboxymethoxy xanthone derivative from Liu et al. (2016).

Several xanthone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. One such critical pathway is the p53-MDM2 axis. The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Some xanthone derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of p53-MDM2 interaction by xanthones.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels in the brain. Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of acetylcholine, thereby improving cognitive function. The xanthone scaffold has been identified as a promising template for the design of novel AChE inhibitors. Similar to the synthesis of anticancer agents, the hydroxylated xanthone core serves as a key intermediate for the introduction of functionalities that can interact with the active site of the AChE enzyme.

This protocol is based on general methods for the synthesis of xanthone-based AChE inhibitors.

-

Step 1: Synthesis of 3-Hydroxy-9H-xanthen-9-one: Prepare 3-hydroxy-9H-xanthen-9-one by demethylating one of the methoxy groups of this compound using a suitable demethylating agent (e.g., one equivalent of BBr₃) or by direct synthesis from salicylic (B10762653) acid and resorcinol (B1680541).

-

Step 2: O-Alkylation: To a solution of 3-hydroxy-9H-xanthen-9-one (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) and the desired alkyl or benzyl (B1604629) halide (1.1 eq).

-

Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the target 3-O-substituted xanthone derivative.

A series of 3-O-substituted xanthone derivatives have shown significant AChE inhibitory activity.

| Compound Type | Example Substituent | IC₅₀ (µM) for AChE | Reference |

| 3-O-alkoxyl xanthone | 3-(4-phenylbutoxy) | 0.88 - 1.28 | [5] |

| 3-O-alkoxyl xanthone | ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.88 - 1.28 | [5] |

Synthesis of Fluorescein (B123965) Derivatives

This compound serves as a precursor for the synthesis of fluorescein analogues.[2] Fluorescein and its derivatives are widely used as fluorescent tracers in various biological and chemical applications. The synthesis typically involves the condensation of a resorcinol derivative (which can be conceptually derived from the xanthone core) with phthalic anhydride (B1165640) or a derivative thereof. While direct conversion from this compound is less common than de novo synthesis, the structural relationship highlights the importance of the xanthone framework in the design of fluorescent probes. A more direct application is the use of the xanthone itself as a building block for more complex fluorescent systems.

Caption: Development of fluorescent probes from xanthone core.

Conclusion

This compound is a cornerstone synthetic intermediate with broad applicability in the development of high-value molecules. Its straightforward functionalization, particularly after demethylation, provides access to a wide array of derivatives with tunable properties. The demonstrated utility in the synthesis of potent anticancer agents that modulate the p53 pathway and effective acetylcholinesterase inhibitors underscores its significance in modern drug discovery. Furthermore, its structural relationship to important classes of fluorescent dyes opens avenues for the creation of novel probes for biological and materials science research. The protocols and data presented in this guide serve as a valuable resource for scientists seeking to harness the synthetic potential of this versatile xanthone derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis and Evaluation of Derivatives and Analogs of Xanthene Dyes" by Xiangyang Xu [repository.lsu.edu]

- 4. mdpi.com [mdpi.com]

- 5. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Nexus: An In-Depth Technical Guide to 3,6-Dimethoxy-9H-xanthen-9-one and its Gateway Role to Fluorescein Analogs

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical properties, synthesis, and biological significance of 3,6-Dimethoxy-9H-xanthen-9-one, and its pivotal role as a precursor to the landmark fluorescent molecule, fluorescein (B123965).

This document provides a detailed exploration of this compound, a key intermediate in synthetic organic chemistry. It elucidates the chemical relationship between this xanthone (B1684191) derivative and the widely utilized fluorophore, fluorescein, offering insights into its synthesis, comparative properties, and its burgeoning applications in medicinal chemistry, particularly in the development of novel anticancer agents and acetylcholinesterase inhibitors.

Introduction: The Xanthone Core and the Dawn of Fluorescence

The xanthene scaffold is a foundational structure in the realm of synthetic dyes and biologically active molecules.[1] Fluorescein, a xanthene derivative first synthesized in 1871, revolutionized various scientific fields with its intense green fluorescence, becoming an indispensable tool in microscopy, diagnostics, and analytical chemistry.[2][3] At the heart of fluorescein's structure lies a hydroxylated xanthene core. This compound represents a stable and versatile precursor to this core, offering a strategic entry point for the synthesis of fluorescein and its diverse analogs. This guide will illuminate the chemical transformations that connect these two molecules and explore the therapeutic potential of derivatives stemming from this xanthone intermediate.

Physicochemical and Photophysical Properties

A comparative analysis of the physicochemical and photophysical properties of this compound and fluorescein reveals the structural basis for their distinct functionalities. While the former serves as a stable, non-fluorescent synthetic intermediate, the latter is a highly efficient fluorophore.

| Property | This compound | Fluorescein |

| Molecular Formula | C₁₅H₁₂O₄ | C₂₀H₁₂O₅ |

| Molar Mass | 256.25 g/mol | 332.31 g/mol |

| Appearance | Crystalline solid | Dark orange/red powder[1] |

| Solubility | Soluble in DMF and DMSO; Insoluble in Ethanol and PBS (pH 7.2) | Slightly soluble in water and alcohol[1] |

| Maximum Absorption (λmax) | 241, 307 nm | ~490 nm[2] |

| Maximum Emission (λem) | Not Fluorescent | ~514 nm (in water)[2] |

| Molar Extinction Coefficient (ε) | Data not available | ~80,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | Not applicable | ~0.95 |

Table 1: Comparative physicochemical and photophysical data for this compound and Fluorescein.

The Synthetic Pathway: From Xanthone to Fluorophore

The chemical relationship between this compound and fluorescein is rooted in a two-step transformation: demethylation followed by a condensation reaction. This process leverages the xanthone as a pre-formed core, which is then converted into the fluorescent xanthene structure.

Experimental Protocols

Protocol 1: Demethylation of this compound to 3,6-Dihydroxy-9H-xanthen-9-one

This protocol is a general method for the demethylation of aryl methyl ethers and is adaptable for the conversion of this compound.

-

Materials: this compound, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (B109758) (CH₂Cl₂ - for BBr₃ method), appropriate workup and purification solvents.

-

Procedure (using BBr₃):

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3,6-Dihydroxy-9H-xanthen-9-one by recrystallization or column chromatography.

-

Protocol 2: Synthesis of Fluorescein from Resorcinol and Phthalic Anhydride (Model for 3,6-Dihydroxy-9H-xanthen-9-one)

This established protocol for fluorescein synthesis serves as a model for the condensation of 3,6-Dihydroxy-9H-xanthen-9-one with phthalic anhydride.[2]

-

Materials: Resorcinol (as a model for 3,6-Dihydroxy-9H-xanthen-9-one), Phthalic anhydride, Zinc chloride (ZnCl₂) or concentrated Sulfuric acid (H₂SO₄).

-

Procedure:

-

Combine 3,6-Dihydroxy-9H-xanthen-9-one and phthalic anhydride in a reaction vessel.

-

Add a catalytic amount of zinc chloride or a few drops of concentrated sulfuric acid.

-

Heat the mixture to 180-200°C for 30-60 minutes. The mixture will become a viscous, dark red mass.

-

Allow the reaction mixture to cool.

-

Dissolve the crude product in a dilute sodium hydroxide (B78521) solution.

-

Precipitate the fluorescein analog by acidification with a dilute acid (e.g., HCl).

-

Collect the precipitate by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

-

Biological Significance and Therapeutic Applications

Derivatives of this compound have emerged as promising candidates in drug discovery, exhibiting potent anticancer and neuroprotective activities.

Anticancer Activity and Associated Signaling Pathways

Numerous studies have demonstrated that xanthone derivatives, including those synthesized from this compound, can induce apoptosis in various cancer cell lines.[4] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.

MDM2-p53 Signaling Pathway:

One of the critical pathways targeted by some xanthone derivatives is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[5] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Certain xanthone derivatives are being investigated for their ability to disrupt the MDM2-p53 interaction, thereby stabilizing p53, leading to cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Xanthone derivatives have been shown to inhibit this pathway at various points, leading to a reduction in cancer cell viability and the induction of apoptosis.

Acetylcholinesterase Inhibition

Xanthone derivatives are also being explored as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism of inhibition by some xanthones is described as "mixed-type," meaning they can bind to both the active site and a peripheral site on the enzyme, enhancing their inhibitory effect.

Conclusion and Future Directions

This compound is a molecule of significant interest, not only as a stable and versatile precursor for the synthesis of fluorescein and its analogs but also as a foundational scaffold for the development of novel therapeutic agents. The ability to readily convert this non-fluorescent xanthone into highly fluorescent xanthenes provides a powerful tool for the creation of new probes for biological imaging and sensing. Furthermore, the demonstrated anticancer and neuroprotective potential of its derivatives underscores the importance of continued research into this chemical class. Future work will likely focus on the development of more efficient and targeted synthetic methodologies, the elucidation of specific structure-activity relationships, and the advancement of promising lead compounds into preclinical and clinical development.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents from 3,6-Dimethoxy-9H-xanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. The core scaffold of xanthone (B1684191) can be synthetically modified to enhance its therapeutic efficacy. This document provides detailed protocols for the synthesis of anticancer agents derived from 3,6-Dimethoxy-9H-xanthen-9-one, along with methodologies for evaluating their biological activity. The primary focus is on the synthesis of 3,6-dihydroxy-9H-xanthen-9-one, a key active derivative, and the subsequent in vitro assays to characterize its anticancer effects. The mechanisms of action for many xanthone derivatives involve the induction of apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways such as p53 activation and inhibition of topoisomerase II.[1]

Synthesis of 3,6-dihydroxy-9H-xanthen-9-one from this compound

A crucial step in the synthesis of bioactive xanthone derivatives from this compound is the demethylation of the methoxy (B1213986) groups to yield hydroxyl groups, which are often critical for anticancer activity.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol is adapted from established methods for the demethylation of aryl methyl ethers.

Materials:

-

This compound

-

Boron tribromide (BBr₃)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide (2.5 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0°C.

-

Extraction: Add water and extract the aqueous layer with dichloromethane (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3,6-dihydroxy-9H-xanthen-9-one.

In Vitro Anticancer Activity Assays

The following are standard protocols to assess the anticancer potential of the synthesized compounds.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC-3, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized xanthone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compounds at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Experimental Protocol:

-

Cell Treatment: Treat cells with the synthesized compounds as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[5]

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation

Table 1: Anticancer Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,6-dihydroxy-9H-xanthen-9-one | WiDr | 785.58 | [6] |

| Vero | 1280.9 | [6] | |

| XD8 (a 3,6-disubstituted derivative) | MDA-MB-231 | 8.06 | [5] |

| PC-3 | 6.18 | [5] | |

| A549 | 4.59 | [5] | |

| AsPC-1 | 4.76 | [5] | |

| HCT116 | 6.09 | [5] | |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 | [7] |

| 1,7-dihydroxyxanthone | K562 | 13.2 | [7] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | |

| KBv200 | 41.0 | ||

| 1,7-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | |

| KBv200 | 30.0 |

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis and biological evaluation of anticancer xanthone derivatives.

Signaling Pathways

Caption: Proposed signaling pathways for the anticancer action of xanthone derivatives.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Retracted Article: Synthesis of xanthone derivatives and anti-hepatocellular carcinoma potency evaluation: induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 4. researchgate.net [researchgate.net]

- 5. 3,6-Dihydroxy-9H-xanthen-9-one | CAS#:1214-24-0 | Chemsrc [chemsrc.com]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with Xanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Xanthone (B1684191) derivatives have emerged as a promising class of compounds with significant AChE inhibitory activity, making them attractive candidates for drug development.[1][2]

These application notes provide a detailed protocol for the screening and characterization of xanthone derivatives as potential AChE inhibitors using the well-established Ellman's colorimetric method.[2][3]

Principle of the Assay

The Ellman's method is a simple, rapid, and reliable colorimetric assay to measure AChE activity. The assay is based on the following principle:

-

Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

-

Colorimetric Reaction: The product of the first reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Spectrophotometric Measurement: The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[2][3]

In the presence of an inhibitor, such as a xanthone derivative, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color development.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Xanthone Derivatives

The following table summarizes the inhibitory activity (IC50 values) and kinetic parameters of selected xanthone derivatives against acetylcholinesterase.

| Xanthone Derivative | IC50 (µM) | Inhibition Type | Reference |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one (23) | 0.88 - 1.28 | Mixed | [4][5][6] |

| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (28) | 0.88 - 1.28 | Mixed | [4][5][6] |

| Xanthone 5a | 0.20 ± 0.04 | Not Specified | [7][8] |

| 1-hydroxy-3-O-(pent-2-en-1-yl)-xanthone (2g) | 20.8 | Mixed | [9] |

| 1-hydroxy-3-O-(2-methylbut-2-en-1-yl)-xanthone (2j) | 21.5 | Mixed | [9] |

| Macluraxanthone | 8.47 | Non-competitive | [10] |

Experimental Protocols

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Xanthone derivatives (test compounds)

-

Donepezil or Galantamine (positive control)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer (pH 7.0-8.0).

-

Test Compound (Xanthone Derivative) Solutions: Prepare stock solutions of the xanthone derivatives in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final solvent concentration in the assay does not interfere with enzyme activity (typically ≤ 1%).

-

Positive Control Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Donepezil) in a suitable solvent and dilute to a range of concentrations.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL ATCh solution.

-

Control (100% Activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL solvent for test compound.

-

Test Sample (with inhibitor): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL test compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, DTNB solution, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: To all wells except the blank, add 25 µL of the ATCh solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the xanthone derivative using the following formula:

Where:

-

V_control is the rate of reaction of the control (100% activity).

-

V_inhibitor is the rate of reaction in the presence of the xanthone derivative.

-

-

Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (ATCh) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots. A mixed-type inhibition has been reported for some xanthone derivatives.[4][5][6]

Visualizations

Acetylcholine Signaling Pathway

Caption: Overview of the acetylcholine signaling pathway at a cholinergic synapse.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Step-by-step workflow for the acetylcholinesterase inhibition assay.

References

- 1. Xanthone: Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New 3- O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. scribd.com [scribd.com]

Application of 3,6-Dimethoxy-9H-xanthen-9-one Derivatives in Apoptosis Induction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethoxy-9H-xanthen-9-one serves as a crucial synthetic intermediate in the development of novel xanthone (B1684191) derivatives with potent anticancer properties. While the parent compound itself is not typically evaluated for direct therapeutic effects, its derivatives, particularly those with substitutions at the 3 and 6 positions, have demonstrated significant activity in inducing apoptosis in various cancer cell lines. These derivatives represent a promising class of compounds for cancer research and drug development.

This document provides detailed application notes and experimental protocols for studying the apoptosis-inducing effects of 3,6-disubstituted xanthone derivatives, focusing on methodologies to assess cytotoxicity, quantify apoptosis, and elucidate the underlying molecular mechanisms.

Featured Derivative: 3,6-disubstituted aminocarbonylmethoxy xanthone (XD8)

A notable example from a study by Liu et al. (2016) is a series of novel xanthone derivatives with 3,6-disubstituted amine carbonyl methoxy (B1213986) side chains. Among these, compound XD8 emerged as a particularly potent derivative, exhibiting significant anticancer activity across a range of human cancer cell lines.[1] The mechanism of action for these derivatives is reported to involve the induction of cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The cytotoxic effects of the lead derivative, XD8, were evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating its broad-spectrum anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) of XD8 |

| MDA-MB-231 | Breast Cancer | 8.06 |

| PC-3 | Prostate Cancer | 6.18 |

| A549 | Lung Cancer | 4.59 |

| AsPC-1 | Pancreatic Cancer | 4.76 |

| HCT116 | Colon Cancer | 6.09 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of various 3,6-disubstituted xanthone derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the xanthone derivatives on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3,6-disubstituted xanthone derivative (e.g., XD8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the xanthone derivative in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Add the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the xanthone derivative.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the xanthone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands and normalize to the loading control (e.g., β-actin).

Signaling Pathways and Visualizations

Xanthone derivatives are known to induce apoptosis through various mechanisms, primarily involving the intrinsic (mitochondrial) pathway.[3][4] The key events include the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Caption: Proposed mitochondrial apoptosis pathway induced by 3,6-disubstituted xanthone derivatives.

Caption: Workflow for investigating apoptosis induction by 3,6-disubstituted xanthone derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Application of Novel Fluorescein Derivatives from 3,6-Dimethoxyxanthone: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of novel fluorescein (B123965) derivatives using 3,6-dimethoxyxanthone as a precursor. This guide outlines a two-step synthetic pathway, encompassing the demethylation of 3,6-dimethoxyxanthone to 3,6-dihydroxyxanthone, followed by a condensation reaction to yield the final fluorescent compound. Furthermore, it details experimental protocols for the application of these derivatives in cellular imaging and for investigating their potential to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Introduction

Fluorescein and its derivatives are indispensable tools in biomedical research and drug discovery, prized for their high quantum yields and versatile chemical properties that allow for their use as fluorescent probes. Xanthones, a class of oxygen-containing heterocyclic compounds, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. By chemically fusing a xanthone (B1684191) scaffold with a fluorescein-like structure, it is possible to generate novel fluorescent probes with unique photophysical and biological characteristics. This document details the synthesis of such a derivative starting from 3,6-dimethoxyxanthone and explores its application in studying cellular signaling pathways.

Synthesis of Fluorescein Derivatives

The synthesis of fluorescein derivatives from 3,6-dimethoxyxanthone is proposed as a two-step process. The initial step involves the demethylation of 3,6-dimethoxyxanthone to produce 3,6-dihydroxyxanthone. This intermediate then undergoes a Friedel-Crafts acylation reaction with phthalic anhydride (B1165640) to form the final fluorescein derivative.

Step 1: Demethylation of 3,6-Dimethoxyxanthone to 3,6-Dihydroxyxanthone

A robust method for the synthesis of 3,6-dihydroxyxanthone involves the thermolysis of 2,2',4,4'-tetrahydroxybenzophenone (B1218759). This precursor can be prepared from resorcinol (B1680541) and 2,4-dihydroxybenzoic acid. The cyclization to 3,6-dihydroxyxanthone is achieved by heating in water under pressure.

Experimental Protocol: Synthesis of 3,6-Dihydroxyxanthone

-

Preparation of 2,2',4,4'-tetrahydroxybenzophenone: A mixture of 4-hydroxysalicylic acid and resorcinol is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

-

Thermolysis: The resulting 2,2',4,4'-tetrahydroxybenzophenone is heated in water at 200°C in an autoclave for 24 hours.

-

Isolation: After cooling, the solid product, 3,6-dihydroxyxanthone, is collected by filtration, washed with water, and dried.

| Precursor | Reagent | Conditions | Product | Yield |

| 2,2',4,4'-tetrahydroxybenzophenone | Water | 200°C, 24 hours (autoclave) | 3,6-dihydroxyxanthone | 88% |

Table 1: Quantitative Data for the Synthesis of 3,6-Dihydroxyxanthone. [1]

Step 2: Condensation of 3,6-Dihydroxyxanthone with Phthalic Anhydride

The second step is a classic Friedel-Crafts reaction, analogous to the original synthesis of fluorescein.[][3][4] Here, 3,6-dihydroxyxanthone acts as the phenol (B47542) component, reacting with phthalic anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of Xanthone-Derived Fluorescein

-

Reaction Setup: In a reaction vessel, combine 3,6-dihydroxyxanthone (1 equivalent) and phthalic anhydride (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable Lewis acid, such as zinc chloride or methanesulfonic acid.

-

Heating: Heat the mixture to a temperature range of 180-200°C for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and dissolve it in a suitable solvent. The product can be purified by column chromatography on silica (B1680970) gel.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product | Expected Yield |

| 3,6-dihydroxyxanthone | Phthalic anhydride | Zinc Chloride | 180-200°C | 2-4 h | Xanthone-derived fluorescein | Moderate to high |

Table 2: Proposed Quantitative Data for the Synthesis of Xanthone-Derived Fluorescein.

Characterization: The synthesized fluorescein derivative should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy to determine its absorption and emission maxima and quantum yield.[5][6]

Application Notes and Protocols

The novel xanthone-derived fluorescein can be utilized as a fluorescent probe in various biological applications, particularly for cellular imaging and investigating its effect on specific signaling pathways.

Application 1: Cellular Imaging

The inherent fluorescence of the synthesized derivative makes it a candidate for live-cell imaging to visualize cellular structures and processes.

Protocol: Live-Cell Imaging

-

Cell Culture: Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes and culture overnight.

-

Probe Loading: Prepare a stock solution of the xanthone-derived fluorescein in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

-

Incubation: Remove the culture medium from the cells and add the medium containing the fluorescent probe. Incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Application 2: Investigation of the Nrf2 Signaling Pathway

Xanthone derivatives have been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1][7][8][9] The synthesized fluorescein derivative can be used to investigate its potential as an Nrf2 activator.

Protocol: Assessment of Nrf2 Activation

-

Cell Treatment: Treat cells (e.g., HepG2) with varying concentrations of the xanthone-derived fluorescein for a specified period (e.g., 6, 12, or 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (DMSO).

-

Western Blot Analysis for Nrf2:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. An increase in the nuclear Nrf2 level indicates activation of the pathway.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:

-

Isolate total RNA from the treated cells and reverse transcribe it to cDNA.

-

Perform qRT-PCR using primers for Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Analyze the relative gene expression levels to determine if the compound induces the transcription of these antioxidant genes.

-

| Assay | Purpose | Key Measurements |

| Western Blot | To detect the translocation of Nrf2 to the nucleus. | Increased nuclear Nrf2 protein levels. |

| qRT-PCR | To measure the expression of Nrf2 target genes. | Increased mRNA levels of HO-1, NQO1, etc. |

Table 3: Assays for Assessing Nrf2 Pathway Activation.

Application 3: Anticancer Activity Assessment

Fluorescein derivatives have been investigated for their potential as anticancer agents.[10][11][12][13] The cytotoxic and antiproliferative effects of the newly synthesized compound can be evaluated in cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the xanthone-derived fluorescein for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

To aid in the understanding of the experimental workflows and conceptual relationships, the following diagrams are provided.

Caption: Synthetic workflow for the preparation of fluorescein derivatives from 3,6-dimethoxyxanthone.

Caption: Experimental workflow for cellular imaging using the synthesized fluorescein derivative.

Caption: Proposed mechanism of Nrf2 signaling pathway activation by the xanthone-derived fluorescein.

References

- 1. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]